Cas no 2168992-45-6 (4-Bromo-2-difluoromethyl-1-isopropoxybenzene)

4-Bromo-2-difluoromethyl-1-isopropoxybenzene is a halogenated aromatic compound featuring a bromo substituent at the 4-position and a difluoromethyl group at the 2-position, with an isopropoxy moiety at the 1-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and difluoromethyl groups enhances its reactivity in cross-coupling reactions and fluorination processes. The isopropoxy group contributes to improved solubility and stability in various reaction conditions. Its well-defined molecular architecture allows for precise functionalization, making it valuable for constructing complex molecules with tailored properties.
4-Bromo-2-difluoromethyl-1-isopropoxybenzene structure
2168992-45-6 structure
Product Name:4-Bromo-2-difluoromethyl-1-isopropoxybenzene
CAS No:2168992-45-6
MF:C10H11BrF2O
MW:265.094549417496
CID:5772184
PubChem ID:124202407
Update Time:2025-06-10

4-Bromo-2-difluoromethyl-1-isopropoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-difluoromethyl-1-isopropoxy-benzene
    • 2168992-45-6
    • 4-Bromo-2-(difluoromethyl)-1-isopropoxybenzene
    • FDWZUHULMFMBGW-UHFFFAOYSA-N
    • 4-Bromo-2-(difluoromethyl)-1-(propan-2-yloxy)benzene
    • 4-bromo-2-(difluoromethyl)-1-propan-2-yloxybenzene
    • SCHEMBL21079314
    • EN300-6508039
    • A1-03511
    • 4-Bromo-2-difluoromethyl-1-isopropoxybenzene
    • Benzene, 4-bromo-2-(difluoromethyl)-1-(1-methylethoxy)-
    • Inchi: 1S/C10H11BrF2O/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,10H,1-2H3
    • InChI Key: FDWZUHULMFMBGW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C(F)F)C=1)OC(C)C

Computed Properties

  • Exact Mass: 263.99613g/mol
  • Monoisotopic Mass: 263.99613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.388±0.06 g/cm3(Predicted)
  • Boiling Point: 284.7±40.0 °C(Predicted)

4-Bromo-2-difluoromethyl-1-isopropoxybenzene Pricemore >>

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Additional information on 4-Bromo-2-difluoromethyl-1-isopropoxybenzene

Chemical Profile of 4-Bromo-2-difluoromethyl-1-isopropoxybenzene (CAS No. 2168992-45-6)

4-Bromo-2-difluoromethyl-1-isopropoxybenzene, identified by the CAS number 2168992-45-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of aryl bromides featuring halogenated and ether functionalities, making it a versatile intermediate for synthetic applications. The presence of both bromine and difluoromethyl substituents enhances its reactivity, enabling diverse chemical transformations that are valuable for drug discovery and material development.

The structural motif of 4-Bromo-2-difluoromethyl-1-isopropoxybenzene consists of a benzene ring substituted at the 4-position with a bromine atom, at the 2-position with a difluoromethyl group, and at the 1-position with an isopropoxy group. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in various synthetic pathways. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the difluoromethyl group introduces lipophilicity and metabolic stability, features that are often sought after in pharmacophores.

In recent years, 4-Bromo-2-difluoromethyl-1-isopropoxybenzene has been employed in the synthesis of novel therapeutic agents. Its incorporation into drug candidates has shown promise in several therapeutic areas, including oncology, inflammation, and infectious diseases. For instance, researchers have leveraged this compound to develop small-molecule inhibitors targeting specific enzymatic pathways involved in cancer progression. The difluoromethyl group, in particular, has been recognized for its ability to enhance binding affinity and reduce susceptibility to metabolic degradation, thereby improving drug efficacy.

Moreover, the isopropoxy moiety contributes to the overall solubility and bioavailability of derived compounds. This functional group can also serve as a protective group or a linker in multi-step syntheses, facilitating the construction of intricate molecular frameworks. The versatility of 4-Bromo-2-difluoromethyl-1-isopropoxybenzene makes it a valuable building block for medicinal chemists seeking to optimize lead compounds.

From a materials science perspective, derivatives of 4-Bromo-2-difluoromethyl-1-isopropoxybenzene have been explored for their potential applications in organic electronics. The halogenated aromatic system can contribute to charge transport properties in semiconducting materials, making it relevant for developing organic light-emitting diodes (OLEDs) and photovoltaic devices. The unique electronic characteristics of this compound allow for fine-tuning of material properties, which is crucial for advancing next-generation electronic technologies.

The synthesis of 4-Bromo-2-difluoromethyl-1-isopropoxybenzene typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation reactions followed by etherification and further functionalization at specific positions on the benzene ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to introduce the desired substituents with high regioselectivity and yield.

In academic research, 4-Bromo-2-difluoromethyl-1-isopropoxybenzene has been utilized as a substrate for studying reaction mechanisms and developing new catalytic systems. Its structural features provide an ideal platform for investigating transition metal-catalyzed processes, which are integral to modern synthetic chemistry. By examining how different reagents interact with this compound, scientists can gain insights into reaction pathways that could lead to more efficient synthetic methodologies.

The pharmaceutical industry has also shown interest in 4-Bromo-2-difluoromethyl-1-isopropoxybenzene due to its potential as a scaffold for drug discovery programs. Computational modeling studies have identified its derivatives as candidates for modulating biological targets associated with neurological disorders and metabolic diseases. The combination of electronic and steric effects inherent in its structure allows for precise tuning of biological activity, making it an attractive candidate for further development.

As research continues to evolve, the applications of 4-Bromo-2-difluoromethyl-1-isopropoxybenzene are expected to expand into new frontiers. Emerging fields such as nanotechnology and green chemistry may benefit from its unique properties, offering innovative solutions to complex challenges. The compound's role as a key intermediate underscores its importance in both academic research and industrial applications.

In conclusion,4-Bromo-2-difluoromethyl-1-isopropoxybenzene (CAS No. 2168992-45-6) represents a significant advancement in synthetic chemistry with broad implications across multiple disciplines. Its structural versatility and reactivity make it indispensable for developing novel therapeutics and advanced materials. As scientists continue to explore its potential,this compound is poised to play an increasingly pivotal role in shaping the future of chemical innovation.

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